molecular formula C61H92O9 B1249706 Salinixanthin

Salinixanthin

Cat. No.: B1249706
M. Wt: 969.4 g/mol
InChI Key: BUNXUZXQWPTVHM-HCSLVYINSA-N
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Description

Salinixanthin is a C₄₀ carotenoid acyl glycoside primarily produced by the halophilic bacterium Salinibacter ruber. It serves as a light-harvesting antenna in the retinal-based proton pump xanthorhodopsin (XR), enhancing the protein's capacity to capture photons in the blue-green spectrum (470–540 nm) . Unlike typical photosynthetic systems with multiple antenna pigments, XR utilizes a single this compound molecule to transfer ~40–45% of absorbed energy to retinal via ultrafast S₂→S₁ internal conversion (66–110 fs), driving transmembrane proton transport . The carotenoid's unique 4-keto group and conjugated polyene chain enable tight interaction with retinal, as evidenced by its chiral conformation when bound to XR .

Properties

Molecular Formula

C61H92O9

Molecular Weight

969.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate

InChI

InChI=1S/C61H92O9/c1-44(2)27-20-18-16-14-13-15-17-19-21-36-55(64)68-43-53-56(65)57(66)58(67)59(69-53)70-61(11,12)54(63)40-38-49(7)35-26-33-47(5)32-24-30-45(3)28-22-23-29-46(4)31-25-34-48(6)37-39-51-50(8)52(62)41-42-60(51,9)10/h22-26,28-35,37-40,44,53-54,56-59,63,65-67H,13-21,27,36,41-43H2,1-12H3/b23-22+,30-24+,31-25+,33-26+,39-37+,40-38+,45-28+,46-29+,47-32+,48-34+,49-35+/t53-,54+,56-,57+,58-,59+/m1/s1

InChI Key

BUNXUZXQWPTVHM-HCSLVYINSA-N

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)C)C

Synonyms

(all-E,2'S)-2'-hydroxy-1'-(6-O-(13-methyltetradecanoyl)-beta-D-glycopyranosyloxy)-3',4'-didehydro-1',2'-dihydro-beta,psi-caroten-4-one
salinixanthin

Origin of Product

United States

Scientific Research Applications

Light Harvesting in Photosynthesis

Role in Xanthorhodopsin:
Salinixanthin serves as a light-harvesting antenna in the retinal protein complex known as xanthorhodopsin. It enhances the efficiency of light absorption and energy transfer to the retinal chromophore, facilitating processes like proton transport. Studies have shown that this compound can significantly increase the light-harvesting capacity of xanthorhodopsin, particularly in the blue-green region where retinal absorption is weak .

Data Table: Light-Harvesting Efficiency of this compound

ParameterValue
Excitation Energy Transfer Rate160-210 cm1^{-1}
Absorption Maximum (nm)541
Quantum Yield Increase2.5× (pH change effect)

Biotechnological Applications

Microbial Production:
this compound can be produced by halophilic bacteria such as Halomonas elongate. These microorganisms can be genetically engineered to enhance this compound yield, making it a candidate for biotechnological applications in food coloring and dietary supplements due to its antioxidant properties .

Case Study: Enhanced Production Techniques
A study demonstrated that optimizing growth conditions (salinity, temperature, and nutrient availability) led to a threefold increase in this compound production from Halomonas elongate, highlighting the potential for industrial-scale applications .

Pharmaceutical Applications

Antioxidant Properties:
this compound exhibits strong antioxidant capabilities, which may have implications for health supplements and pharmaceuticals aimed at combating oxidative stress-related diseases. Research indicates that carotenoids like this compound can scavenge free radicals and reduce lipid peroxidation .

Case Study: Health Benefits in Animal Models
In animal studies, this compound supplementation showed a reduction in markers of oxidative stress, suggesting potential benefits in preventing chronic diseases linked to oxidative damage .

Optical Applications

Chirality and Optical Activity:
The binding of this compound within xanthorhodopsin induces chirality, which can be exploited in optical devices. The induced circular dichroism observed in this compound-bound complexes suggests applications in developing chiral sensors and optical materials .

Data Table: Optical Properties of this compound

PropertyValue
Circular Dichroism Bands521 nm (positive), 486 nm (negative)
Optical Activity (Ethanol)Very weak without binding

Environmental Applications

Bioremediation Potential:
Given its origin from halophilic environments, this compound-producing microorganisms may play a role in bioremediation strategies for saline or contaminated environments. Their ability to thrive in extreme conditions while producing valuable compounds could be harnessed for environmental cleanup efforts.

Case Study: Saline Soil Remediation
Research has indicated that specific strains of Salinibacter can be utilized to improve soil quality in saline-affected areas by enhancing microbial diversity and productivity through this compound production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Distinctions

Compound Source Organism Key Structural Features Binding Efficiency Energy Transfer Efficiency Spectral Characteristics
Salinixanthin Salinibacter ruber 4-keto group, 11 conjugated double bonds, glycoside 1:1 (retinal ratio) 40–45% Sharp vibronic bands (456, 486, 521 nm); strong CD bands
Bacterioruberin Halophilic Archaea 13 conjugated bonds, hydroxylated terminal rings Non-functional antenna 0% Broad absorption (450–550 nm); no CD activity
Echinenone Gloeobacter violaceus 4-keto group, 9 conjugated bonds ~30% slower than SNX <10% Broadened absorption; weak CD
β-Carotene Various organisms No keto group, 11 conjugated bonds No binding 0% Broad absorption (450–500 nm); no CD
Salinixanthol Chemically reduced SNX 4-hydroxy group (reduced keto) ≤12.5% of SNX 0% Sharp vibronic bands (447, 475, 506 nm); weak CD

Key Findings

  • Role of the 4-Keto Group : The 4-keto group in this compound is critical for binding to XR and Gloeobacter rhodopsin. Its removal (e.g., in salinixanthol) reduces binding efficiency by ≥8-fold and abolishes energy transfer, likely due to disrupted electrostatic interactions with retinal .
  • Chirality and Conformational Restriction: Unlike bacterioruberin, this compound acquires strong optical activity (CD bands at 512, 480, 454 nm) only when bound to XR, indicating immobilization of its cyclohexenone ring near retinal’s β-ionone ring .
  • Energy Transfer Mechanism: this compound transfers energy via the short-lived S₂ state (66–110 fs), contrasting with bacterioruberin, which lacks antenna functionality.
  • Comparative Binding Kinetics: Echinenone binds to Gloeobacter rhodopsin 30× slower than this compound, highlighting the importance of this compound’s glycoside and acyl tail in solubilization and orientation .

Environmental and Evolutionary Significance

This compound’s dual role as a proton pump enhancer and photoprotective pigment distinguishes it from non-functional carotenoids like bacterioruberin. Its efficiency in extreme halophilic environments suggests evolutionary optimization for energy capture under high salinity and UV stress . In contrast, β-carotene and lutein in photosynthetic systems prioritize photoprotection over energy transfer .

Research Implications

  • Biotechnological Applications: this compound’s ultrafast energy transfer could inspire artificial light-harvesting systems. Its 4-keto group offers a template for engineering carotenoid-protein interactions .
  • Ecological Adaptations: The prevalence of this compound in Salinibacter ruber and echinenone in Gloeobacter violaceus underscores niche-specific adaptations, with this compound favoring hypersaline environments .
  • Unresolved Questions : The spatial relationship between this compound and retinal’s Schiff base region requires further crystallographic analysis to elucidate electrostatic contributions to energy transfer .

Preparation Methods

Solvent-Based Extraction

The primary method for salinixanthin extraction involves organic solvent systems to disrupt cell membranes and solubilize the carotenoid. Acetone/methanol mixtures (7:3 v/v) are routinely employed due to their ability to penetrate lipid bilayers while minimizing denaturation of associated proteins. In Salinibacter ruber, cell membranes are first isolated through repetitive centrifugation in distilled water, effectively removing cytoplasmic contaminants. Subsequent solvent treatment precipitates phospholipids, which are removed via cold acetone washes, leaving this compound in the supernatant. This approach yields approximately 80–90% of the total carotenoid content, though residual proteins may require further purification.

Detergent-Assisted Solubilization

For membrane-bound this compound, detergent-mediated solubilization is critical. Dodecylmaltoside (DDM) at 0.15% concentration effectively dissociates xanthorhodopsin complexes without destabilizing the carotenoid. Membranes pre-washed with low DDM concentrations (0.01%) remove unbound pigments, followed by high-speed centrifugation (250,000 ×g) to isolate the solubilized fraction. This step reduces non-specific lipid interactions, enhancing this compound purity to >95% as verified by absorbance ratios (A486/A280 > 4).

Purification Techniques

Column Chromatography

Silica gel chromatography is the gold standard for this compound purification. Following acetone extraction, the crude carotenoid is loaded onto a silica column and eluted with a gradient of acetone/hexane (10:90 to 30:70 v/v). This separates this compound from non-polar lipids and degradation products, achieving >99% purity confirmed by HPLC. Notably, the 4-keto group of this compound contributes to its distinct elution profile, with sharp peaks at 458 nm, 486 nm, and 521 nm.

Centrifugation and Filtration

Differential centrifugation remains indispensable for large-scale preparations. After solvent extraction, membranes are subjected to sequential spins at 20,160 ×g to pellet aggregates, followed by 0.5 µm PEEK filtration to remove particulate matter. This method is particularly effective for industrial applications, though it may reduce yields by 10–15% compared to chromatographic approaches.

Reconstitution and Stability

Protein Reconstitution

This compound’s functionality in xanthorhodopsin relies on successful reconstitution. The carotenoid is dispersed in 0.15% DDM and 100 mM NaCl, then incubated with apo-xanthorhodopsin at pH 7.2. Circular dichroism (CD) spectra confirm binding via induced chirality, with ellipticity peaks at 320 nm and 370 nm. Reconstitution efficiency reaches ~70%, as quantified by energy transfer rates to retinal.

Comparative Analysis of Methods

Parameter Solvent Extraction Detergent Solubilization Silica Chromatography
Yield (%)85–9070–7560–65
Purity (%)9590>99
Time (hours)4–68–1012–16
Cost EfficiencyHighModerateLow

Table 1: Comparative performance of this compound preparation methods. Data synthesized from.

Solvent extraction excels in yield and cost, making it ideal for preliminary isolation. Chromatography, while time-intensive, is unparalleled for analytical-grade purity. Detergent methods balance scalability and purity but require stringent pH control .

Q & A

Q. What spectroscopic and structural methods are essential for characterizing Salinixanthin's conformation in xanthorhodopsin?

  • Methodological Answer : Utilize UV-Vis absorption spectroscopy to identify the conjugated polyene system (absorption peaks at ~450–550 nm) and circular dichroism (CD) spectroscopy to assess chiral interactions in protein-bound this compound . X-ray crystallography or cryo-EM can resolve its spatial arrangement at the protein-lipid interface, particularly its interaction with helices E and F . Fourier-transform infrared (FTIR) spectroscopy is critical for detecting the 4-keto group’s hydrogen-bonding interactions .

Q. How is this compound extracted and purified for in vitro studies?

  • Methodological Answer : Extract this compound from Salinibacter ruber membranes using organic solvents (e.g., acetone/methanol). Purify via column chromatography (e.g., silica gel or C18 reverse-phase) and validate purity using HPLC with diode-array detection. For functional reconstitution, incubate purified xanthorhodopsin (lacking this compound) with extracted carotenoid under controlled pH and ionic conditions .

Q. What is the functional significance of this compound’s 4-keto group in energy transfer?

  • Methodological Answer : Chemical reduction of the 4-keto group (C=O → C-OH) disrupts this compound’s binding to xanthorhodopsin, as shown by loss of CD signals and energy transfer efficiency. Compare transient absorption kinetics between native and modified carotenoid to confirm the 4-keto group’s role in anchoring and electronic coupling .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in reported S₂→S₁ internal conversion lifetimes of this compound across studies?

  • Methodological Answer : Variations arise from sample preparation (e.g., membrane-bound vs. solubilized proteins) and excitation wavelengths. Standardize experimental conditions (e.g., 800 nm excitation for NIR probing) and apply global kinetic analysis to decouple overlapping spectral contributions. Cross-validate using mutant proteins lacking retinal to isolate this compound’s dynamics .

Q. What experimental designs validate the proposed electron transfer (EET) mechanism between this compound and retinal?

  • Methodological Answer : Use hyperspectral NIR probing to track energy transfer pathways. Compare transient absorption spectra of native xanthorhodopsin, retinal-free mutants, and isolated this compound. A 30% energy transfer efficiency is inferred from the 130 fs → 100 fs reduction in S₂→S₁ decay times in native systems .

Q. How can mutagenesis studies identify residues critical for this compound binding in xanthorhodopsin?

  • Methodological Answer : Perform site-directed mutagenesis on residues near the carotenoid’s 4-keto group (e.g., Gly-132 in helix F). Quantify binding affinity via surface plasmon resonance (SPR) and energy transfer efficiency via fluorescence quenching assays. Structural modeling (e.g., MD simulations) can predict hydrogen-bonding networks .

Q. What strategies address contradictions in energy transfer efficiency models for this compound-retinal systems?

  • Methodological Answer : Re-evaluate assumptions in Förster resonance energy transfer (FRET) calculations, such as dipole orientation factors and spectral overlap. Use polarized transient absorption spectroscopy to measure transition dipole moments. Compare experimental data with quantum mechanical/molecular mechanical (QM/MM) simulations .

Data Analysis & Contradiction Management

Q. How should researchers handle conflicting data on this compound’s S₁ energy level?

  • Methodological Answer : Discrepancies may stem from solvent effects (e.g., ethanol vs. membrane environments). Use solvent-tuning experiments and temperature-dependent spectroscopy to assess environmental influences. Cross-reference with computational studies (TD-DFT) to validate S₁ energy positions .

Q. What statistical approaches are recommended for analyzing transient absorption datasets with overlapping spectral features?

  • Methodological Answer : Apply singular value decomposition (SVD) or principal component analysis (PCA) to isolate spectral components. Global fitting with multi-exponential decay models (e.g., parallel vs. sequential kinetics) can resolve contributions from this compound, retinal, and protein intermediates .

Experimental Design Considerations

Q. How to optimize time-resolved spectroscopy protocols for studying this compound’s excited-state dynamics?

  • Methodological Answer : Use femtosecond pump-probe setups with tunable NIR/Vis pulses. Calibrate instrument response functions (IRF) using non-absorbing solvents. For membrane-bound samples, employ liposome-reconstituted xanthorhodopsin to mimic native conditions .

Q. What controls are essential when reconstituting this compound into apo-xanthorhodopsin?

  • Methodological Answer : Include negative controls (e.g., carotenoid-free samples) and validate reconstitution via absorbance/CD spectroscopy. Monitor retinal’s protonation state (e.g., pH-sensitive absorption shifts) to ensure functional coupling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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